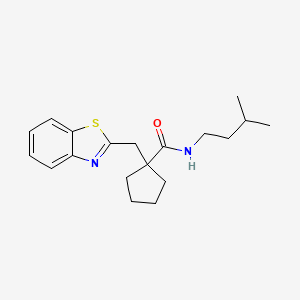
1-(1,3-benzothiazol-2-ylmethyl)-N-(3-methylbutyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzothiazol-2-ylmethyl)-N-(3-methylbutyl)cyclopentanecarboxamide is a complex organic compound that features a benzothiazole ring, a cyclopentane ring, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-ylmethyl)-N-(3-methylbutyl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Alkylation: The benzothiazole ring is then alkylated using an appropriate alkyl halide to introduce the 1,3-benzothiazol-2-ylmethyl group.
Cyclopentanecarboxamide Formation: The cyclopentanecarboxamide moiety is introduced by reacting cyclopentanecarboxylic acid with an amine, such as 3-methylbutylamine, under dehydrating conditions to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-Benzothiazol-2-ylmethyl)-N-(3-methylbutyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the benzothiazole ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the benzothiazole ring or the cyclopentane ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Materials Science: Its unique structure could make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 1-(1,3-benzothiazol-2-ylmethyl)-N-(3-methylbutyl)cyclopentanecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole ring could play a crucial role in these interactions due to its aromatic nature and potential for hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1,3-Benzothiazol-2-ylmethyl)-N-(2-methylpropyl)cyclopentanecarboxamide
- 1-(1,3-Benzothiazol-2-ylmethyl)-N-(3-methylbutyl)cyclohexanecarboxamide
Uniqueness
1-(1,3-Benzothiazol-2-ylmethyl)-N-(3-methylbutyl)cyclopentanecarboxamide is unique due to the specific combination of its structural components. The presence of the benzothiazole ring, the cyclopentane ring, and the carboxamide group in a single molecule provides a distinct set of chemical and physical properties that can be exploited in various applications.
This compound’s uniqueness lies in its potential to interact with biological targets in a specific manner, its ability to undergo diverse chemical reactions, and its suitability for incorporation into advanced materials.
Propiedades
Fórmula molecular |
C19H26N2OS |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
1-(1,3-benzothiazol-2-ylmethyl)-N-(3-methylbutyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C19H26N2OS/c1-14(2)9-12-20-18(22)19(10-5-6-11-19)13-17-21-15-7-3-4-8-16(15)23-17/h3-4,7-8,14H,5-6,9-13H2,1-2H3,(H,20,22) |
Clave InChI |
VZSRPKNWPDLUFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNC(=O)C1(CCCC1)CC2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Bis(prop-2-en-1-yl) 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11129561.png)
![2-bromo-5-isopropyl-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide](/img/structure/B11129567.png)
![2-methoxyethyl 2-ethyl-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11129568.png)
![2-(4-fluorophenoxy)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11129580.png)
![N-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11129583.png)
![4-Chloro-N-{8-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide](/img/structure/B11129586.png)
![6-(2-fluorophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B11129589.png)
![(2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11129595.png)
![(5Z)-3-heptyl-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11129600.png)
![3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129607.png)
![2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B11129613.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11129618.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B11129620.png)
![N-Furan-2-ylmethyl-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide](/img/structure/B11129630.png)
